Computational Lipophilicity Advantage Over the Mono‑Piperidinophenyl Analog
The target compound displays a computed XLogP3 of 4.8, while the closest commercial mono‑piperidinophenyl analog (1‑Phenyl‑1‑[4‑(1‑piperidinyl)phenyl]‑2‑propyn‑1‑ol, CAS 214746‑69‑7) shows an XLogP3 of 3.8 [1]. The 1.0 log‑unit increase corresponds to a ten‑fold greater predicted partitioning into octanol, indicating enhanced membrane permeability and blood‑brain barrier penetration potential for the bis‑piperidine derivative.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 1‑Phenyl‑1‑[4‑(1‑piperidinyl)phenyl]‑2‑propyn‑1‑ol: 3.8 |
| Quantified Difference | Δ = +1.0 log unit (factor of ~10 in P_octanol/water) |
| Conditions | PubChem computed descriptor (XLogP3, release 2024.11.20) |
Why This Matters
A 1.0 log‑unit difference in XLogP3 can be decisive when the compound is intended for central nervous system targets or membrane‑rich environments, guiding selection in early‑stage drug discovery.
- [1] PubChem Compound Data for CID 15508568 and CID 15536835. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/15508568; https://pubchem.ncbi.nlm.nih.gov/compound/15536835 (accessed 2026-05-13). View Source
